molecular formula C9H14O4 B8524522 Ethyl 4-ethoxy-2-oxopent-3-enoate

Ethyl 4-ethoxy-2-oxopent-3-enoate

Cat. No. B8524522
M. Wt: 186.20 g/mol
InChI Key: JGZDFJZKXHTQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethoxy-2-oxopent-3-enoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-ethoxy-2-oxopent-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-ethoxy-2-oxopent-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 4-ethoxy-2-oxopent-3-enoate

InChI

InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3

InChI Key

JGZDFJZKXHTQDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2,4-dioxopentanoate (36.5 g, 231 mmol) and triethyl orthoformate (41 mL, 246 mmol) in ethanol (60 mL) was added ammonium chloride (3.7 g, 69 mmol). The suspension was stirred at RT overnight. LCMS showed that the reaction was mostly complete. (Hydrolyzes on LCMS to some degree?) The reaction was concentrated under vacuum. The remaining oil was taken up in Et2O (300 mL), filtered to remove insolubles, rinsed with Et2O, and concentrated under vacuum. The product was obtained by short path distillation under vacuum (bp 70 to 77° C. at 0.09 mmHg) to give the product ethyl 4-ethoxy-2-oxopent-3-enoate (36.5 g, 47.3 mmol, 79% yield) as a light yellow oil.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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